molecular formula C11H11ClN2O3 B1403815 5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride CAS No. 1414958-95-4

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride

Cat. No. B1403815
M. Wt: 254.67 g/mol
InChI Key: VEGUVMFHTGJCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3.ClH/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H . This indicates the presence of an oxazole ring attached to a pyridine ring, with an ethyl ester group and a hydrochloride moiety.


Physical And Chemical Properties Analysis

This compound is an off-white solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis Methodologies

One study describes a convenient synthesis approach for 5-substituted oxazole-4-carboxylic acid ethyl esters, highlighting a method applicable to derivatives of various carboxylic acids. This technique underscores the compound's role as a versatile intermediate in organic synthesis (Tormyshev et al., 2006).

Antimicrobial Applications

Research into antimicrobial agents has led to the synthesis and bioevaluation of pyrrole derivatives containing 1,3-oxazole fragments. These compounds exhibit significant anti-staphylococcus and antifungal activities, showcasing the potential of 5-Pyridin-3-yl derivatives as foundations for developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).

Pharmacological Activities

Another study explores the antimicrobial activity of N-Aryl-4-(cyano/alkoxycarbonyl)-5-(pyridin-3-yl)-1H/3H-1,2,3-triazole derivatives. Some of these derivatives exhibited moderate antimicrobial activity, further emphasizing the compound's utility in pharmacological research (Komsani et al., 2015).

Anti-Inflammation and Antimalarial Profile

A novel 1,2,4-triazole intermediate, 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester, was prepared and screened for biological activities. This compound showed potent anti-inflammation activity in vitro and significant antimalarial activity, highlighting its potential as a low molecular intermediate for hybrid drug synthesis (Eya’ane Meva et al., 2021).

properties

IUPAC Name

ethyl 5-pyridin-3-yl-1,3-oxazole-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3.ClH/c1-2-15-11(14)10-13-7-9(16-10)8-4-3-5-12-6-8;/h3-7H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGUVMFHTGJCLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(O1)C2=CN=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-yl-oxazole-2-carboxylic acid ethyl ester hydrochloride

CAS RN

1414958-95-4
Record name 2-Oxazolecarboxylic acid, 5-(3-pyridinyl)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414958-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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